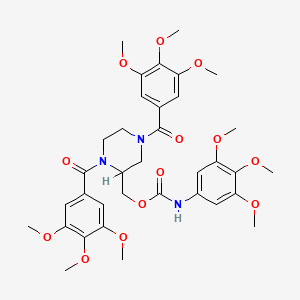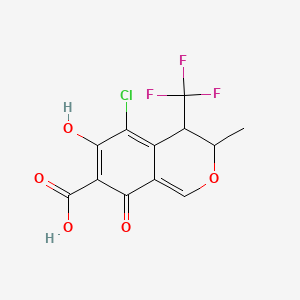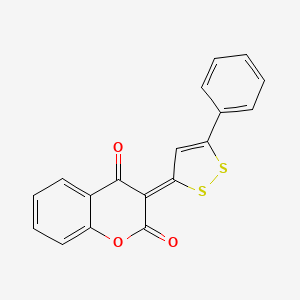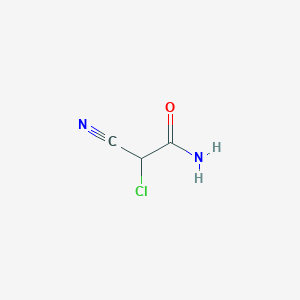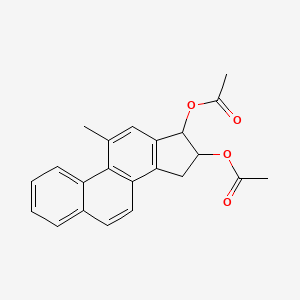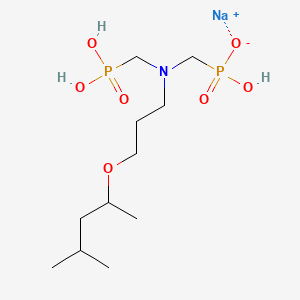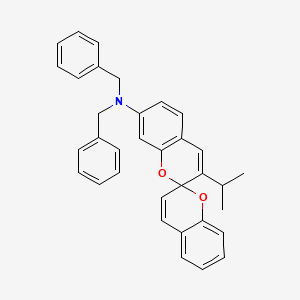
2,2'-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the benzopyran moiety and the amine group further enhances its chemical reactivity and potential utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the benzopyran core through cyclization reactions. Subsequent steps involve the introduction of the spiro linkage and the amine group. Common reagents used in these reactions include aldehydes, ketones, and amines, with catalysts such as acids or bases to facilitate the cyclization and spiro formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to maintain the integrity of the spiro structure and prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under conditions like heating or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution leads to various substituted products.
Wissenschaftliche Forschungsanwendungen
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzopyran moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Spirobi(2H-1-benzopyran)-3,3’-dimethyl-
- 2,2’-Spirobi(2H-1-benzopyran)-7-amine
Uniqueness
Compared to similar compounds, 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- stands out due to its unique combination of structural features, including the spiro linkage, benzopyran core, and amine group
Eigenschaften
CAS-Nummer |
74620-35-2 |
|---|---|
Molekularformel |
C34H31NO2 |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
N,N-dibenzyl-3'-propan-2-yl-2,2'-spirobi[chromene]-7'-amine |
InChI |
InChI=1S/C34H31NO2/c1-25(2)31-21-29-17-18-30(22-33(29)37-34(31)20-19-28-15-9-10-16-32(28)36-34)35(23-26-11-5-3-6-12-26)24-27-13-7-4-8-14-27/h3-22,25H,23-24H2,1-2H3 |
InChI-Schlüssel |
WMEULFXUARHGIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC15C=CC6=CC=CC=C6O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


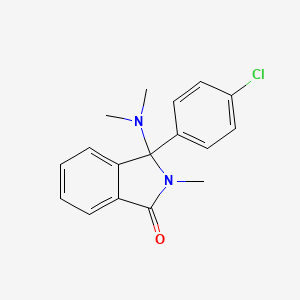

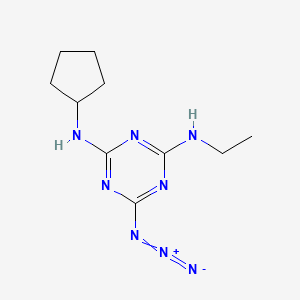
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
